Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-2-26-22(25)21-18-10-9-17(27-14-15-6-5-7-16(23)12-15)13-20(18)24-11-4-3-8-19(21)24/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQKESLMLCHYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175623 | |
| Record name | Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672951-93-8 | |
| Record name | Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672951-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Pyrido Group: The pyrido group can be introduced through a cyclization reaction involving a suitable precursor, such as an aminoindole.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via an etherification reaction, where the indole derivative reacts with 3-chlorobenzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, substituent effects, and available experimental data.
Structural Analogs and Substituent Variations
Key analogs differ primarily in the substituents on the benzyloxy group or modifications to the ethoxy side chain.
Table 1: Structural Comparison of Pyrido[1,2-a]indole-10-carboxylate Derivatives
*Estimated based on analogs.
Biologische Aktivität
Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article delves into its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that is characterized by the presence of a pyridoindole framework. The molecular formula is represented as C_19H_18ClN_2O_3, indicating the presence of chlorine, which often enhances biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit the SARS-CoV-2 chymotrypsin-like protease (3CLpro), which is crucial for viral replication. The inhibition of this protease can lead to reduced viral load and improved therapeutic outcomes in viral infections .
Antiviral Activity
Recent studies have demonstrated that derivatives related to this compound exhibit promising antiviral properties. For example, certain indole carboxylates have been reported to possess an IC50 value of 250 nM against SARS-CoV-2 3CLpro, showcasing their potential as antiviral agents .
Antibacterial Properties
In addition to antiviral activity, there are indications that this compound may also exhibit antibacterial properties. Similar indole derivatives have been noted for their bacteriostatic effects, potentially through the disruption of bacterial metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- SARS-CoV-2 Inhibition : A study highlighted a series of pyridinyl indole derivatives that showed significant inhibition of the SARS-CoV-2 protease with varying degrees of potency. The most potent compound exhibited an IC50 value significantly lower than standard antiviral treatments .
- Bacteriostatic Effects : Research on indole derivatives has shown their ability to inhibit bacterial growth by affecting metabolic pathways, suggesting a potential application in treating bacterial infections .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antiviral | This compound | IC50: 250 nM | Inhibition of SARS-CoV-2 3CLpro |
| Antibacterial | Related Indole Derivative | Not specified | Disruption of bacterial metabolic pathways |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related pyridoindole derivative was synthesized using N,N-dimethylacetamide as a solvent, potassium carbonate as a base, and 1-chloro-2-methylpropane-2-ol as an alkylating agent at 80°C for 10 hours. Post-reaction purification involves silica gel chromatography (petroleum ether:ethyl acetate gradient) to isolate the target compound .
Q. How is the compound purified post-synthesis, and what purity benchmarks are used?
- Methodological Answer : Purification commonly employs silica gel column chromatography with gradients of nonpolar to polar solvents (e.g., petroleum ether:ethyl acetate). Purity is validated using HPLC (>95% purity) and confirmed via LC-MS and H-NMR to ensure no residual solvents or by-products remain .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer : A combination of H-NMR (to assess proton environments and coupling constants), LC-MS (for molecular weight confirmation), and IR spectroscopy (to identify functional groups like carbonyl or aromatic C-H stretches) is essential. For example, H-NMR peaks at δ 8.6–8.7 ppm may indicate aromatic protons in the pyridoindole core, while IR bands near 1628 cm confirm carbonyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
- Methodological Answer : By-product formation (e.g., alkylation at unintended positions) can be mitigated by:
- Solvent selection : Polar aprotic solvents like DMF or NMP enhance nucleophilicity.
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions.
- Catalyst use : Phase-transfer catalysts improve reaction efficiency.
Kinetic studies (monitoring via TLC or in situ spectroscopy) and DOE (Design of Experiments) can identify optimal conditions .
Q. How should researchers address discrepancies in biological activity data (e.g., kinase inhibition assays)?
- Methodological Answer : Contradictions in IC values may arise from assay variability (e.g., buffer pH, ATP concentration). To resolve this:
- Validate assay conditions : Standardize substrate concentrations (e.g., 10 µM ATP for kinase assays) and use internal controls.
- Orthogonal assays : Confirm activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity independently .
Q. What computational strategies can predict the compound’s reactivity or binding modes in biological systems?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., EGFR kinase) by simulating ligand-receptor binding energies.
- DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack during synthesis or metabolic pathways .
Q. How to design kinetic studies to elucidate the reaction mechanism of key synthetic steps?
- Methodological Answer :
- Rate determination : Monitor reaction progress via H-NMR or HPLC at fixed intervals under varying temperatures.
- Isotopic labeling : Use C-labeled reagents to track bond formation/cleavage.
- Activation energy calculation : Apply the Arrhenius equation using rate constants from temperature-dependent experiments .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data (e.g., unexpected H-NMR splitting patterns)?
- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:
- Variable-temperature NMR : Identify broadening or splitting changes caused by conformational exchange.
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm assignments.
- High-resolution MS : Rule out isotopic or adduct interference .
Experimental Design Considerations
Q. What controls are essential in biological activity assays for this compound?
- Methodological Answer :
- Positive controls : Use known kinase inhibitors (e.g., Gefitinib for EGFR) to validate assay sensitivity.
- Negative controls : Include DMSO-only wells to assess solvent effects.
- Dose-response curves : Test 5–6 concentrations in triplicate to calculate reliable IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
